4-(but-3-yn-2-yl)oxane
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Overview
Description
4-(but-3-yn-2-yl)oxane is an organic compound that features a six-membered oxane ring with a but-3-yn-2-yl substituent. This compound is of interest due to its unique structure, which combines an oxane ring with an alkyne functional group, making it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-yn-2-yl)oxane can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This method is widely used due to its efficiency and the ability to introduce various substituents on the oxane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions. The reaction is carried out in the presence of a palladium catalyst and a copper co-catalyst, with solvents such as ethanol or dimethyl sulfoxide (DMSO) being used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-2-yl)oxane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the oxane ring.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-(but-3-yn-2-yl)oxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(but-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(but-3-yn-2-yl)oxane can be compared with other similar compounds, such as:
But-3-yn-2-ol: A simpler alkyne alcohol with similar reactivity but lacking the oxane ring.
But-3-yn-2-one: An alkyne ketone with different chemical properties and reactivity.
Tetrahydropyran: A saturated oxane ring without the alkyne substituent, commonly used as a protecting group in organic synthesis.
The uniqueness of this compound lies in its combination of an oxane ring and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
2229391-31-3 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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